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molecular formula C9H11NO2 B8515271 7-(Hydroxymethyl)-2,3-dihydro-5(1H)-indolizinone

7-(Hydroxymethyl)-2,3-dihydro-5(1H)-indolizinone

Cat. No. B8515271
M. Wt: 165.19 g/mol
InChI Key: URKIKUCSEYXTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732461B2

Procedure details

A solution of 7-(hydroxymethyl)-2,3-dihydro-5(1H)-indolizinone (237 mg, 1.44 mmol) in acetone (12 ml) was treated with IBX (603 mg, 2.16 mmol) and heated at reflux for 1 h. The mixture was then evaporated, dissolved in dichloromethane and filtered, redissolved in dichloromethane and filtered again to provide the slightly impure desired product (238 mg, 101%)
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
101%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[N:6]([CH2:7][CH2:8][CH2:9]2)[C:5](=[O:12])[CH:4]=1>CC(C)=O>[O:12]=[C:5]1[CH:4]=[C:3]([CH:2]=[O:1])[CH:11]=[C:10]2[N:6]1[CH2:7][CH2:8][CH2:9]2

Inputs

Step One
Name
Quantity
237 mg
Type
reactant
Smiles
OCC1=CC(N2CCCC2=C1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Name
Type
product
Smiles
O=C1N2CCCC2=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 238 mg
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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